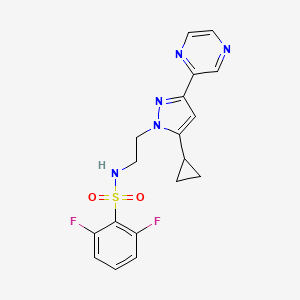

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

Beschreibung

This compound is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazine ring at position 2. The ethyl linker connects the pyrazole moiety to the 2,6-difluorobenzenesulfonamide group.

Eigenschaften

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N5O2S/c19-13-2-1-3-14(20)18(13)28(26,27)23-8-9-25-17(12-4-5-12)10-15(24-25)16-11-21-6-7-22-16/h1-3,6-7,10-12,23H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFKHXFQQFWRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological profiles, and relevant research findings.

Molecular Details

- IUPAC Name : N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide

- Molecular Formula : C20H19F2N5O3S

- Molecular Weight : 447.5 g/mol

Structural Features

The compound features a unique combination of a pyrazole ring, a cyclopropyl group, and a difluorobenzenesulfonamide moiety. This structural diversity suggests potential interactions with various biological targets.

Research indicates that compounds similar to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide may interact with cannabinoid receptors and other signaling pathways involved in metabolic regulation and inflammation.

Pharmacological Profiles

- Cannabinoid Receptor Interaction : Analogues of this compound have shown significant affinity for cannabinoid receptors, indicating potential applications in pain management and metabolic disorders .

- Metabolic Effects : Some studies have reported that related compounds exhibit favorable effects on serum lipid parameters, suggesting a role in managing metabolic syndrome .

Case Studies and Experimental Data

- Study on Cannabinoid Receptor Agonists :

- Metabolic Syndrome Models :

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-Pyrazoles | Structure | Broad-spectrum antimicrobial activity |

| Indole Derivatives | Structure | Diverse biological activities including anticancer properties |

| Pyrazinamides | Structure | Effective in inhibiting ethylene biosynthesis in plants |

This table illustrates how N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide may offer enhanced biological activity due to its unique structural features compared to simpler derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with other sulfonamide-pyrazole hybrids. For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) also contains a sulfonamide group linked to a pyrazolopyrimidine scaffold. Key structural differences include:

- Core heterocycle : The target compound uses a pyrazole-pyrazine system, whereas Example 53 employs a pyrazolopyrimidine fused with a chromene ring.

- Substituents : The cyclopropyl and difluorophenyl groups in the target compound contrast with the fluorophenyl and chromen-4-one moieties in Example 53.

Physicochemical Properties

| Property | Target Compound* | Example 53 () |

|---|---|---|

| Molecular weight (g/mol) | ~450 (estimated) | 589.1 |

| Melting point (°C) | Not reported | 175–178 |

| Key functional groups | Pyrazine, cyclopropyl | Chromen-4-one, fluorophenyl |

*Data for the target compound are inferred from its structure; experimental values are unavailable in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.